molecular formula C11H22N2O B1464861 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one CAS No. 1018307-51-1

1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one

Cat. No. B1464861
CAS RN: 1018307-51-1
M. Wt: 198.31 g/mol
InChI Key: HUVPTAUMKOPSNO-UHFFFAOYSA-N
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Description

“1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one” is an organic compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol . It is a derivative of piperidine .


Synthesis Analysis

Piperidine derivatives, such as “this compound”, are synthesized through various intra- and intermolecular reactions . The synthesis of piperidine-containing compounds is a significant part of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

Liquid Crystal Research

The study of methylene-linked liquid crystal dimers, such as 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane (CN-5-CN), has revealed insights into the formation of the twist-bend nematic phase. This phase is attributed to the bent geometry of methylene-linked odd-membered dimers, suggesting the compound's contribution to advanced material science and liquid crystal technology (Henderson & Imrie, 2011).

Pharmacology of Sufentanil

While directly related to pharmacology, the understanding of sufentanil, a piperidine derivative, in clinical practice provides context for the broader therapeutic applications of piperidine compounds. This knowledge can contribute to the development of safer and more effective therapeutic agents, emphasizing the compound's pharmacokinetics and limited side effects (Maciejewski, 2012).

Ohmefentanyl Chemistry and Pharmacology

Research on Ohmefentanyl, a member of the 4-anilidopiperidine class of opiates, including 1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one derivatives, provides insights into the compound's unique activity and potential for receptor-mediated phenomena investigation. This underscores the chemical's utility in understanding opioid receptor interactions and developing new pharmacophores (Brine et al., 1997).

Dermatological Applications

Comparative studies on pentane-1,5-diol, similar in structure to the query compound, highlight its effectiveness and safety for use in dermatological pharmaceutical formulations. This emphasizes the compound's potential in enhancing drug delivery and antimicrobial spectrum, offering insights into its applicability in topical administration (Jacobsson Sundberg & Faergemann, 2008).

Hydrogenation of Furfural Derivatives

Research into the catalytic hydrogenation of furfural and its derivatives to pentanediol explores the green chemistry applications of compounds structurally related to this compound. This highlights the role of catalyst design in synthesizing high-value chemicals from biomass, contributing to sustainable industrial processes (Tan et al., 2021).

Future Directions

Piperidine derivatives, such as “1-(3-(Aminomethyl)piperidin-1-yl)pentan-1-one”, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving these synthesis methods and exploring the potential applications of these compounds in the pharmaceutical industry.

properties

IUPAC Name

1-[3-(aminomethyl)piperidin-1-yl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-2-3-6-11(14)13-7-4-5-10(8-12)9-13/h10H,2-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVPTAUMKOPSNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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